molecular formula C22H24N2O6 B2932925 N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide CAS No. 898431-24-8

N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide

Cat. No. B2932925
CAS RN: 898431-24-8
M. Wt: 412.442
InChI Key: NAMXJOGZTGGYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide, also known as DPA-714, is a chemical compound that has been extensively studied for its potential use in scientific research. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is found in high concentrations in the brain and is involved in a variety of physiological processes.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide binds selectively to TSPO, which is found in high concentrations in the mitochondria of cells. TSPO is involved in a variety of physiological processes, including the regulation of cholesterol transport, apoptosis, and inflammation. N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide has been shown to modulate TSPO activity, which can have downstream effects on these physiological processes.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide has been shown to reduce inflammation, protect against oxidative stress, and improve mitochondrial function. These effects are thought to be mediated by the modulation of TSPO activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide in lab experiments is its selectivity for TSPO. This allows researchers to specifically target TSPO in their experiments and to avoid off-target effects. However, one of the limitations of using N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide is its relatively low binding affinity for TSPO compared to other TSPO ligands. This can make it more difficult to detect changes in TSPO expression using N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide in PET imaging studies.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide. One area of interest is the development of more selective and potent TSPO ligands that can be used in PET imaging studies. Another area of interest is the use of N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide in combination with other drugs to target multiple pathways involved in neurological disorders. Finally, there is interest in exploring the potential therapeutic effects of N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide in animal models of neurological disorders.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with 2-nitropropane to form 2,5-dimethoxyphenyl-2-nitropropene. This is followed by the reduction of the nitro group to form 2,5-dimethoxyphenyl-2-amino-propane. The final step involves the reaction of 2,5-dimethoxyphenyl-2-amino-propane with 2-(2-methoxyethyl)-1-oxoisoquinoline-5-carboxylic acid to form N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroimaging. TSPO, the protein that N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide binds to, is upregulated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. As a result, N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide has been used as a radiotracer in positron emission tomography (PET) imaging studies to visualize the distribution of TSPO in the brain and to monitor changes in TSPO expression in response to different treatments.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-27-12-11-24-10-9-16-17(22(24)26)5-4-6-19(16)30-14-21(25)23-18-13-15(28-2)7-8-20(18)29-3/h4-10,13H,11-12,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMXJOGZTGGYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide

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